molecular formula C16H17N3O2 B606620 CG347B

CG347B

Cat. No.: B606620
M. Wt: 283.32 g/mol
InChI Key: CTTSUGRYXUPYIO-UHFFFAOYSA-N
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Description

CG347B is a selective inhibitor of histone deacetylase 6 (HDAC6). . Histone deacetylase 6 inhibitors are known for their role in regulating gene expression by modifying chromatin structure, making them valuable tools in the study of various diseases.

Mechanism of Action

CG347B, also known as Ethyl 2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxylate or 2-(1-Phenyl-cyclopropylamino)-pyrimidine-5-carboxylic acid ethyl ester, is a chemical compound with potential applications in oncology, immunology, and neurology research .

Target of Action

The primary target of this compound is HDAC6 , a member of the histone deacetylase family . Histone deacetylases (HDACs) are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.

Mode of Action

This compound acts as a selective inhibitor of HDAC6 . By inhibiting HDAC6, this compound can potentially affect the acetylation status of histones, thereby influencing gene expression. This can lead to various cellular effects, depending on the specific genes that are affected.

Biochemical Pathways

The inhibition of HDAC6 by this compound can affect multiple biochemical pathways. For instance, it has been observed that this compound can slightly rescue the Foxp3 expression inhibition induced by IL-4 . This suggests that this compound may have a role in influencing T-cell differentiation and immune response.

Result of Action

The molecular and cellular effects of this compound’s action can vary depending on the specific context. For instance, in naive CD4+ T cells from WT B6 mice cultured under Treg-polarizing conditions, this compound was observed to slightly rescue the Foxp3 expression inhibition induced by IL-4 . This suggests that this compound may have potential effects on immune regulation.

Biochemical Analysis

Biochemical Properties

CG347B plays a significant role in biochemical reactions, particularly those involving histone deacetylase 6 (HDAC6). It interacts with HDAC6, inhibiting its function . This interaction is crucial in regulating gene expression and protein function, as HDAC6 is involved in the removal of acetyl groups from histones, thereby influencing the structure of the chromatin and the transcription of genes .

Cellular Effects

In cellular processes, this compound has been observed to influence the expression of certain genes. For instance, it has been reported to slightly rescue the Foxp3 expression inhibition induced by IL-4 in naive CD4+ T cells from WT B6 mice cultured under Treg-polarizing conditions . This suggests that this compound may have a potential role in modulating immune responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interaction with HDAC6. By inhibiting HDAC6, this compound affects the acetylation status of histones, which can lead to changes in gene expression .

Metabolic Pathways

Given its role as an HDAC6 inhibitor, it is likely that it interacts with enzymes and cofactors involved in histone acetylation and deacetylation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CG347B involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized using standard organic chemistry techniques, including condensation reactions, nucleophilic substitutions, and purification processes .

Industrial Production Methods

Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for research purposes .

Chemical Reactions Analysis

Types of Reactions

CG347B primarily undergoes reactions typical of organic compounds with similar functional groups. These reactions include:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups .

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to CG347B in terms of their function as histone deacetylase inhibitors. These include:

Uniqueness of this compound

What sets this compound apart from other histone deacetylase inhibitors is its selectivity for histone deacetylase 6. This selectivity reduces off-target effects and makes it a valuable tool for studying the specific roles of histone deacetylase 6 in various biological processes .

Properties

IUPAC Name

ethyl 2-[(1-phenylcyclopropyl)amino]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-2-21-14(20)12-10-17-15(18-11-12)19-16(8-9-16)13-6-4-3-5-7-13/h3-7,10-11H,2,8-9H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTSUGRYXUPYIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)NC2(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.